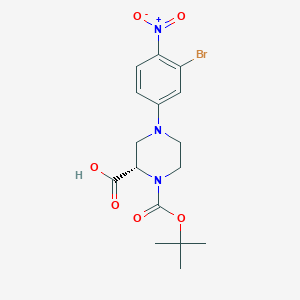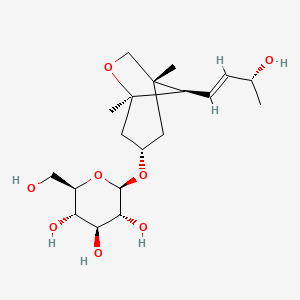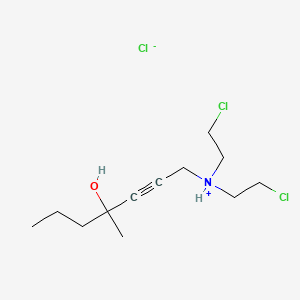
3,6-Bis(3-nitrophenyl)-1,4-dihydro-1,2,4,5-tetrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis(3-nitrophenyl)-1,4-dihydro-1,2,4,5-tetrazine is a heterocyclic compound characterized by the presence of two nitrophenyl groups attached to a tetrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(3-nitrophenyl)-1,4-dihydro-1,2,4,5-tetrazine typically involves the reaction of hydrazine derivatives with nitrobenzaldehyde under controlled conditions. One common method includes the condensation of 3-nitrobenzaldehyde with hydrazine hydrate, followed by cyclization to form the tetrazine ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 3,6-Bis(3-nitrophenyl)-1,4-dihydro-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions typically yield amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrophenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve selective substitution.
Major Products: The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted tetrazines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,6-Bis(3-nitrophenyl)-1,4-dihydro-1,2,4,5-tetrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its use as a precursor for drugs with anticancer and antimicrobial properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 3,6-Bis(3-nitrophenyl)-1,4-dihydro-1,2,4,5-tetrazine exerts its effects involves interactions with various molecular targets and pathways. The nitrophenyl groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
- 3,6-Bis(2-nitrophenyl)-1,4-dihydro-1,2,4,5-tetrazine
- 3,6-Bis(4-nitrophenyl)-1,4-dihydro-1,2,4,5-tetrazine
- 3,6-Bis(3-aminophenyl)-1,4-dihydro-1,2,4,5-tetrazine
Comparison: Compared to its analogs, 3,6-Bis(3-nitrophenyl)-1,4-dihydro-1,2,4,5-tetrazine exhibits unique reactivity due to the position of the nitro groups. This positional difference influences the compound’s electronic properties, making it more reactive in certain chemical reactions. Additionally, the specific arrangement of the nitrophenyl groups enhances its potential as a precursor for bioactive molecules .
Eigenschaften
CAS-Nummer |
37932-53-9 |
|---|---|
Molekularformel |
C14H10N6O4 |
Molekulargewicht |
326.27 g/mol |
IUPAC-Name |
3,6-bis(3-nitrophenyl)-1,4-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C14H10N6O4/c21-19(22)11-5-1-3-9(7-11)13-15-17-14(18-16-13)10-4-2-6-12(8-10)20(23)24/h1-8H,(H,15,16)(H,17,18) |
InChI-Schlüssel |
URHRTDRYHBHFJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



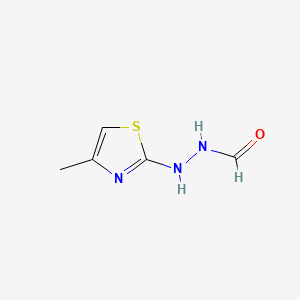


![(2S,3S)-2,3-Dimethoxy-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13732475.png)
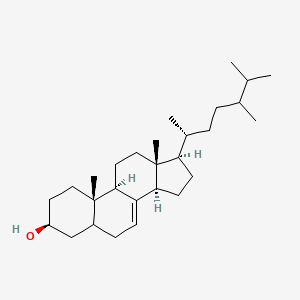
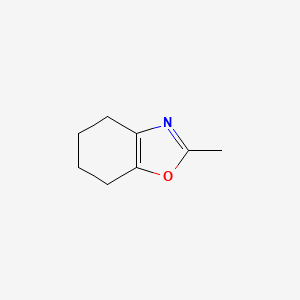

![3-[2-(2-Carboxyethylsulfanyl)ethylsulfanyl]propanoic acid](/img/structure/B13732489.png)

